molecular formula C21H18BrClN2OS B3654154 [5-(4-Bromophenyl)furan-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanethione

[5-(4-Bromophenyl)furan-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanethione

Cat. No.: B3654154
M. Wt: 461.8 g/mol
InChI Key: GFNSKLBEFCMIDJ-UHFFFAOYSA-N
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Description

[5-(4-Bromophenyl)furan-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanethione: is a complex organic compound that features a furan ring substituted with a bromophenyl group and a piperazine ring substituted with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Bromophenyl)furan-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanethione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Piperazine Derivative Formation: The piperazine ring is synthesized separately, often starting from piperazine and chlorobenzene derivatives.

    Coupling Reaction: The brominated furan and the chlorinated piperazine are coupled using a suitable coupling agent such as palladium catalysts under inert atmosphere conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromophenyl and chlorophenyl sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-Bromophenyl)furan-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanethione is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel organic materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of probes for studying protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of [5-(4-Bromophenyl)furan-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanethione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    tert-Butyl carbamate: A carbamate derivative used in organic synthesis.

    Barium compounds: Chemically similar to strontium compounds, used in various applications.

Uniqueness

What sets [5-(4-Bromophenyl)furan-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanethione apart from similar compounds is its unique combination of functional groups. The presence of both bromophenyl and chlorophenyl groups, along with the furan and piperazine rings, provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[5-(4-bromophenyl)furan-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrClN2OS/c22-16-6-4-15(5-7-16)19-8-9-20(26-19)21(27)25-12-10-24(11-13-25)18-3-1-2-17(23)14-18/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNSKLBEFCMIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[5-(4-Bromophenyl)furan-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanethione
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[5-(4-Bromophenyl)furan-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanethione
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[5-(4-Bromophenyl)furan-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanethione
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[5-(4-Bromophenyl)furan-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanethione
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[5-(4-Bromophenyl)furan-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanethione

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